(E)-N'-(4-(dimethylamino)benzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Description
(E)-N'-(4-(dimethylamino)benzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C23H27N5O3 and its molecular weight is 421.501. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis and Molecular Docking : A related compound, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC), was synthesized and characterized, showing potential as an anti-diabetic agent. Molecular docking studies indicated that E-MBPC and its derivatives could inhibit α-glucosidase enzyme, suggesting applications in diabetes management (Karrouchi et al., 2021).
Structural and Vibrational Studies : Another study focused on the synthesis, X-ray structure, vibrational spectroscopy, DFT, and biological evaluation of (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide. This research highlighted the compound's high reactivities and potential antidiabetic and antioxidant activities, supporting its application in medicinal chemistry (Karrouchi et al., 2020).
Corrosion Protection
Adsorption and Corrosion Protection : Compounds based on carbohydrazide-pyrazole structures were studied for their effectiveness in corrosion protection of mild steel in acidic environments. These studies indicate that such compounds can form protective layers on metal surfaces, suggesting their application in industrial corrosion protection (Paul et al., 2020).
Antimicrobial and Anti-inflammatory Agents
Synthesis and Biological Evaluation : Research into novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, including an aryl sulfonate moiety, demonstrated antimicrobial and anti-inflammatory properties. These findings underscore the potential use of such compounds in developing new therapeutics (Kendre et al., 2015).
Antifungal Activities
Antifungal Agents : Studies on novel vanillin-chalcones and their derivatives have explored their antifungal activities against various fungal species, suggesting their utility in addressing fungal infections. The research provides insight into the role of different substituents on antifungal efficacy, highlighting the compound's potential in antifungal drug development (Illicachi et al., 2017).
properties
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(3-methoxy-4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-15(2)31-21-11-8-17(12-22(21)30-5)19-13-20(26-25-19)23(29)27-24-14-16-6-9-18(10-7-16)28(3)4/h6-15H,1-5H3,(H,25,26)(H,27,29)/b24-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOPGKZYJKTRQV-ZVHZXABRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)N(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)N(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.